(3aS,4R,5S,6aR)-5-hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one
CAS No.: 76704-05-7
Cat. No.: VC21186402
Molecular Formula: C8H12O4
Molecular Weight: 172.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 76704-05-7 |
|---|---|
| Molecular Formula | C8H12O4 |
| Molecular Weight | 172.18 g/mol |
| IUPAC Name | (3aS,4R,5S,6aR)-5-hydroxy-4-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one |
| Standard InChI | InChI=1S/C8H12O4/c9-3-5-4-1-8(11)12-7(4)2-6(5)10/h4-7,9-10H,1-3H2/t4-,5-,6-,7+/m0/s1 |
| Standard InChI Key | VYTZWRCSPHQSFX-ZTYPAOSTSA-N |
| Isomeric SMILES | C1[C@@H]([C@H]([C@H]2[C@@H]1OC(=O)C2)CO)O |
| SMILES | C1C(C(C2C1OC(=O)C2)CO)O |
| Canonical SMILES | C1C(C(C2C1OC(=O)C2)CO)O |
Introduction
Chemical Properties and Structure
Molecular Information
(3aS,4R,5S,6aR)-5-hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one is a chiral molecule with the molecular formula C8H12O4 and a molecular weight of 172.18 g/mol . This compound is characterized by its specific stereochemistry at four stereogenic centers, which gives rise to its positive optical rotation and distinguishes it from its enantiomer, the (-)-Corey lactone . The compound has been assigned the CAS number 76704-05-7, which helps in uniquely identifying it in chemical databases and literature .
Structural Characteristics
The structure of (+)-Corey lactone features a bicyclic system consisting of a cyclopentane ring fused to a gamma-lactone (furanone) ring. The compound contains four stereogenic centers at positions 3a, 4, 5, and 6a, with the specific stereochemistry indicated in its name (3aS,4R,5S,6aR) . This stereochemical configuration is crucial for its biological activity and synthetic utility. The compound also features two hydroxyl groups: one at the C-5 position and another as part of the hydroxymethyl substituent at the C-4 position .
Physical Properties
The physical properties of (+)-Corey lactone are summarized in Table 1 below, based on experimental and predicted data:
Synthesis Methods
Historical Significance
The compound derives its name "Corey lactone" from E.J. Corey, who pioneered its synthesis as part of his work on prostaglandin synthesis, which eventually contributed to his Nobel Prize in Chemistry. The development of efficient synthetic routes to this compound represented a significant advancement in stereoselective organic synthesis.
Synthetic Approaches
Multiple synthetic approaches have been developed for the preparation of (3aS,4R,5S,6aR)-5-hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one. These generally involve multiple steps and careful control of stereochemistry .
Resolution-Based Synthesis
One documented approach involves the preparation and resolution of racemic intermediates. A related synthetic route for the enantiomeric (-)-Corey lactone has been reported with the following key steps:
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Synthesis of racemic 3,3-dichloro-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one from cyclopentadiene and dichloroacetyl chloride via cycloaddition followed by Baeyer-Villiger oxidation, achieved in 65.3% yield .
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Resolution of the racemic mixture using optically active phenethylamine (PEA) .
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Prins reaction with polyformaldehyde followed by hydrolysis without separation, yielding (3aR,4S,5R,6aS)-3,3-dichloro-5-hydroxy-4-(hydroxymethyl) hexahydro-2H-cyclopenta[b]furan-2-one in 26.4% yield .
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Reduction with zinc dust to obtain (3aR,4S,5R,6aS)-5-hydroxy-4-(hydroxymethyl) hexahydro-2H-cyclopenta[b]furan-2-one with 96.4% yield .
Similar methodology can be applied with appropriate modifications to synthesize the target (+)-Corey lactone.
Recent Synthetic Advances
Current research focuses on optimizing synthesis pathways for these compounds to improve yields and purity. Key developments include:
Applications and Uses
Pharmaceutical Relevance
(3aS,4R,5S,6aR)-Hexahydro-5-hydroxy-4-(hydroxymethyl)-2H-cyclopenta[b]furan-2-one has been identified as an impurity in bimatoprost, a prostaglandin analog used topically as eye drops to control the progression of glaucoma and manage ocular hypertension . Understanding and controlling the levels of this compound is therefore important for pharmaceutical quality control.
Synthetic Intermediate
The compound serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the field of prostaglandins. Prostaglandins are biologically active compounds with various physiological roles, including:
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Regulation of inflammatory responses
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Hormone-like activities in various tissues
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Modulation of smooth muscle contraction and relaxation
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Influence on blood pressure regulation
The ability to synthesize these compounds efficiently is crucial for both research and pharmaceutical applications.
Research Applications
Due to its well-defined stereochemistry and functionality, (+)-Corey lactone serves as an important research tool in various contexts:
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Studies of stereoselective reactions and methodologies
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Development of new synthetic strategies for complex natural products
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Structure-activity relationship studies in medicinal chemistry
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Training compound for new analytical methods in stereochemical analysis
Stereochemistry and Structure-Activity Relationships
Stereochemical Significance
The specific stereochemistry of (3aS,4R,5S,6aR)-5-hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one is essential for its biological activity and synthetic utility . The configuration at each stereogenic center determines:
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The three-dimensional shape of the molecule, which affects how it interacts with biological targets
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Its reactivity and selectivity in subsequent synthetic transformations
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Its physical properties, including solubility and crystallinity
Comparison with Enantiomer
The compound's enantiomer, (3aR,4S,5R,6aS)-5-hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one (also known as (-)-Corey lactone), has different biological properties and reactivity patterns despite having the same connectivity . This highlights the importance of stereochemistry in determining a compound's behavior and utility.
Current Research and Future Directions
Synthesis Optimization Research
Recent research has focused on optimizing the synthesis pathways for Corey lactone and its derivatives. Key research areas include:
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Development of more efficient resolution methods for racemic intermediates
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Exploration of asymmetric catalysis to directly generate the desired stereoisomer
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Application of green chemistry principles to make the synthesis more environmentally friendly
Analytical Method Development
Ongoing work includes the development and validation of analytical methods for detecting and quantifying Corey lactone as an impurity in pharmaceutical products . This is particularly important for quality control in the production of prostaglandin-based medications.
New Applications
Researchers continue to explore novel applications for Corey lactone beyond its traditional role in prostaglandin synthesis. Potential new applications include:
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Building block for other classes of bioactive compounds
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Component in the development of new materials with specific properties
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Tool compound for probing biological systems
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